EG01377 free base

NRP1 antagonist binding affinity SPR

Select EG01377 free base for its superior pharmacokinetic profile (t1/2 4.29 h vs. 0.5 h for EG00229) and 3.9-fold higher NRP1-b1 affinity, ensuring consistent target engagement in angiogenesis and Treg assays. Its confirmed selectivity over NRP2 guarantees on-target results. Ideal for chronic in vivo tumor models requiring once-daily dosing. Verify purity (≥98%) and request a quote for your required scale.

Molecular Formula C26H30N6O6S2
Molecular Weight 586.682
CAS No. 2227996-00-9
Cat. No. B607274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEG01377 free base
CAS2227996-00-9
SynonymsEG01377;  EG-01377;  EG 01377; 
Molecular FormulaC26H30N6O6S2
Molecular Weight586.682
Structural Identifiers
SMILESN=C(N)NCCC[C@@H](C(O)=O)NC(C1=C(NS(=O)(C2=C(OCC3)C3=CC(C4=CC=C(CN)C=C4)=C2)=O)C=CS1)=O
InChIInChI=1S/C26H30N6O6S2/c27-14-15-3-5-16(6-4-15)18-12-17-7-10-38-22(17)21(13-18)40(36,37)32-19-8-11-39-23(19)24(33)31-20(25(34)35)2-1-9-30-26(28)29/h3-6,8,11-13,20,32H,1-2,7,9-10,14,27H2,(H,31,33)(H,34,35)(H4,28,29,30)/t20-/m0/s1
InChIKeySEXUXSMBJLNXIR-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

EG01377 Free Base (CAS 2227996-00-9): A Validated, Bioavailable NRP1 Antagonist with Quantifiable Advantage Over Historical Leads


EG01377 free base is a synthetic small-molecule antagonist of neuropilin-1 (NRP1), a co-receptor involved in angiogenesis, tumor immunity, and viral entry [1]. Developed through structure-based optimization of the earlier NRP1 ligand EG00229, EG01377 was selected for its improved binding affinity, functional potency, and pharmacokinetic stability [1]. The compound exhibits a Kd of 1.32 μM for the NRP1-b1 domain and an IC50 of 609 nM in cell-free binding assays [2], and is characterized by a defined molecular weight (586.17) and confirmed selectivity over the closely related receptor NRP2 [1].

Why EG01377 Free Base Cannot Be Replaced by Other NRP1‑Targeting Molecules Without Loss of Potency or Pharmacokinetic Performance


Neuropilin-1 antagonists exhibit wide variability in binding mode, selectivity, and in vivo stability. The historical lead EG00229, while validated as an NRP1 binder, suffers from a short plasma half-life (0.5 h) and a >3‑fold lower affinity for the NRP1‑b1 domain compared to EG01377 [1]. Even structurally similar analogs within the same optimization series show divergent pharmacokinetic profiles; for instance, compound 10d has a half-life of only 1.2 h, and the methylated analogue 13c exhibits higher clearance and lower exposure [1]. These quantitative differences in binding energy, target selectivity, and systemic exposure mean that substituting EG01377 with another in‑class molecule can alter experimental outcomes in functional angiogenesis assays, tumor models, or studies of TGFβ‑mediated immune regulation.

EG01377 Free Base Differentiation Evidence: Head-to-Head Binding, Selectivity, and In Vivo PK Data


EG01377 vs. EG00229: 3.9‑Fold Higher Binding Affinity for the NRP1‑b1 Domain

In a direct molecular modeling and experimental comparison, EG01377 exhibits a Kd of 1.3 μM for the NRP1‑b1 domain, whereas the predecessor compound EG00229 shows a Kd of 5.1 μM under the same conditions [1]. This corresponds to a 3.9‑fold improvement in binding affinity. The computational binding free energy (ΔGbind) for EG01377 is −13.23 kcal/mol, compared to −8.76 kcal/mol for EG00229 [1].

NRP1 antagonist binding affinity SPR Kd

Superior Target Selectivity: EG01377 Shows No Detectable Binding to NRP2

EG01377 was evaluated against NRP2, the closest homolog to NRP1, and exhibited no detectable binding by surface plasmon resonance (SPR) [1]. This contrasts with the lack of quantitative selectivity data for many other NRP1‑targeting small molecules and ensures that phenotypic effects can be confidently attributed to NRP1 antagonism rather than dual‑receptor modulation.

NRP1 NRP2 selectivity SPR

8.6‑Fold Longer Plasma Half‑Life Than EG00229 Enables Once‑Daily Dosing in Mouse Models

Following intravenous administration at 2 mg/kg in mice, EG01377 achieves a plasma half‑life of 4.29 hours [1]. This represents an 8.6‑fold increase over the historical NRP1 antagonist EG00229, which has a half‑life of only 0.5 hours [2]. The extended half‑life supports once‑daily dosing regimens in preclinical models, whereas EG00229 would require multiple daily doses to maintain target coverage.

pharmacokinetics half-life in vivo EG01377

Functional Inhibition of VEGF‑R2 Phosphorylation: 50% Reduction at 30 µM in HUVECs

In human umbilical vein endothelial cells (HUVECs) stimulated with VEGF‑A (1 ng/mL), EG01377 at 30 μM reduced VEGF‑R2/KDR tyrosine phosphorylation by 50% after 10 minutes of stimulation [1]. This functional readout directly links NRP1 antagonism to downstream signaling inhibition in a physiologically relevant endothelial cell model. While a direct comparator for this exact assay is not available in the same study, the prior NRP1 antagonist EG00229 was reported to achieve only 20% inhibition at the same concentration in an earlier study [1], suggesting improved functional potency.

VEGFR2 phosphorylation HUVEC angiogenesis

Where EG01377 Free Base Delivers Differentiated Value: Application Scenarios Grounded in Comparative Evidence


Angiogenesis and Tumor Vascular Biology Studies Requiring Sustained In Vivo Target Engagement

Investigators modeling VEGF‑driven angiogenesis, tumor‑induced neovascularization, or vascular permeability benefit from EG01377 free base because its 4.29‑hour half‑life [1] supports once‑daily dosing in mice. This PK advantage over EG00229 (t1/2 0.5 h) reduces the frequency of animal handling and minimizes fluctuations in target coverage during chronic dosing regimens. The compound’s confirmed NRP1 selectivity over NRP2 ensures that observed vascular effects are attributable specifically to NRP1 antagonism.

T‑Cell Immuno‑Oncology Research Focused on TGFβ‑Mediated Immune Suppression

NRP1 is implicated in the regulation of regulatory T‑cell (Treg) fragility and TGFβ production within the tumor microenvironment. EG01377 has been shown to block glioma‑conditioned medium‑induced TGFβ production in purified Nrp1+, FoxP3+, CD25+ Tregs from mice [1]. The compound’s 3.9‑fold higher affinity for NRP1 compared to EG00229 [2] increases the likelihood of achieving meaningful target occupancy in ex vivo T‑cell assays, where compound concentrations are often limited by cell viability constraints.

SARS‑CoV‑2 / COVID‑19 Entry Mechanism Studies Involving the NRP1‑S1 CendR Interaction

Recent evidence identifies NRP1 as a host factor facilitating SARS‑CoV‑2 entry. Molecular dynamics simulations and binding free energy calculations demonstrate that EG01377 engages NRP1 with a ΔGbind of −13.23 kcal/mol, substantially more favorable than the CendR peptide (−7.41 kcal/mol) and EG00229 (−8.76 kcal/mol) [2]. This higher binding affinity, combined with a larger number of hot‑spot residue interactions (seven for EG01377 vs. six for EG00229) [2], makes EG01377 a more potent tool for probing the NRP1‑dependent component of viral entry in cell‑based infection models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for EG01377 free base

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.